6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione
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Overview
Description
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidyl group and a dihydropyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidone group with a Boc (tert-butoxycarbonyl) group, followed by cyclization and functionalization to introduce the dihydropyrroloisoindole core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of synthetic drugs and a building block for selective ligands.
2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindoline-5-carboxylic Acid: Another compound with a similar piperidyl group and isoindoline core.
Uniqueness
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione stands out due to its unique dihydropyrroloisoindole core, which imparts specific chemical and biological properties. This makes it a valuable compound in various research applications, offering distinct advantages over similar compounds .
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindole-6-carboxylate |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,3)29-19(28)22-8-10-6-12-13(7-11(10)9-22)18(27)23(17(12)26)14-4-5-15(24)21-16(14)25/h6-7,14H,4-5,8-9H2,1-3H3,(H,21,24,25) |
InChI Key |
QQYASGJFPDNABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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